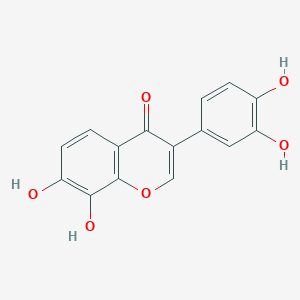

7,8,3',4'-Tetrahydroxyisoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOBWBRUROXCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341606 | |

| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176786-87-1 | |

| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of 7,8,3 ,4 Tetrahydroxyisoflavone

Total Synthesis Strategies for 7,8,3',4'-Tetrahydroxyisoflavone and Its Structural Analogues

The construction of the this compound scaffold and related polyhydroxylated isoflavones relies on a variety of synthetic methodologies. These strategies are designed to build the characteristic 3-phenylchromen-4-one core with precise control over the placement of multiple hydroxyl groups.

Multi-Step Synthetic Routes and Methodological Advancements

The total synthesis of isoflavones is a well-established field, yet the creation of specific polyhydroxy patterns requires carefully planned multi-step sequences. savemyexams.com Classic and modern methods are employed, often starting from simpler, commercially available phenols and building complexity through a series of reactions. nih.govrsc.org

Key synthetic routes include:

Deoxybenzoin C-formylation: A foundational method involves the formylation of a 2-hydroxydeoxybenzoin intermediate at the benzylic position, followed by acid-catalyzed cyclization to form the chromone (B188151) ring. rsc.org This approach is valuable as it can sometimes be applied to unprotected phenolic substrates. nih.gov

Chalcone (B49325) Oxidative Rearrangement: This biomimetic strategy mimics the natural biosynthetic pathway. nih.gov It involves the oxidative rearrangement of a chalcone intermediate, where the B-ring aryl group migrates to form the isoflavone (B191592) skeleton. rsc.org

Modern Cross-Coupling Reactions: More recent advancements utilize powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an arylboronic acid with a 3-halogenated chromone, has become a key strategy for the divergent synthesis of various isoflavone natural products. nih.gov Similarly, the Negishi cross-coupling, using an organozinc reagent, offers an efficient route to the isoflavone core. rsc.org These methods are often favored for their high yields and functional group tolerance.

A divergent approach, particularly using Suzuki-Miyaura coupling, allows for the late-stage introduction of the B-ring. nih.gov This is highly advantageous for creating a library of analogues, as a common iodochromone intermediate can be coupled with various substituted arylboronic acids to yield a range of products. nih.gov

Chemo- and Regioselective Synthetic Approaches for Polyhydroxylated Isoflavones

A primary challenge in synthesizing this compound is achieving the correct regiochemistry—the specific placement of the four hydroxyl groups. The similar reactivity of the different hydroxyl positions necessitates chemo- and regioselective strategies, often involving the use of protecting groups.

The acidity of the phenolic protons plays a significant role in selectivity. For instance, the 7-OH group is generally more acidic and can be selectively ionized and glycosylated under phase transfer catalysis conditions. nih.gov The synthesis of complex polyhydroxy isoflavones often requires a meticulous plan of protection and deprotection steps to mask reactive sites while modifying others. For example, methoxymethyl (MOM) ethers are commonly used to protect phenolic functions during coupling reactions. nih.gov

Regioselective synthesis can also be achieved through palladium-catalyzed coupling reactions on a pre-functionalized isoflavone core. The synthesis of 6-prenylpolyhydroxyisoflavones, for instance, was accomplished via a Sonogashira coupling of a 6-iodoisoflavone derivative, demonstrating precise C-C bond formation at a specific position on the A-ring. nih.gov Similarly, selective halogenation, such as bromination at the C8 position using N-bromosuccinimide (NBS), provides a handle for further functionalization or for introducing the halogen as a desired modification. google.com

Derivatization and Analogue Generation for Structure-Activity Relationship Studies

Synthesis of Chemically Modified this compound Derivatives

Modification of the isoflavone skeleton is crucial for developing structure-activity relationships (SAR). This involves adding, removing, or altering functional groups on the parent molecule.

Examples of such derivatization include:

Halogenation: The introduction of halogen atoms can significantly alter a molecule's electronic properties and lipophilicity. The synthesis of 8-chloro-3',4',5,7-tetrahydroxyisoflavone (B1232238) has been reported, creating a chlorinated analogue for biological evaluation. nih.gov

Alkylation and Prenylation: Adding alkyl or prenyl groups is another common strategy. The regioselective synthesis of 6-prenylpolyhydroxyisoflavones demonstrates how complex lipophilic side chains can be appended to the isoflavone core. nih.gov

Hydroxylation and Methoxylation: The synthesis of analogues with different hydroxylation or methoxylation patterns, such as 4',7,8-trihydroxyisoflavone or glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone), helps to determine the role of each hydroxyl or methoxy (B1213986) group in the molecule's activity. google.comresearchgate.net

Stereoselective Synthesis of Enantiomeric Forms and Chiral Analogues

While this compound itself is achiral, its reduced forms, isoflavans and isoflavanones, possess a chiral center at the C-3 position. The synthesis of enantiomerically pure forms of these chiral analogues is of great interest, as different enantiomers often exhibit distinct biological activities. mdpi.com

Several strategies have been developed for stereoselective synthesis: mdpi.com

Use of Chiral Auxiliaries: Chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine or N-phenylacetyl imidazolidinones, can be temporarily incorporated into the synthetic route to direct the formation of one enantiomer over the other. mdpi.comdocumentsdelivered.com The auxiliary is then cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: Methods like Sharpless asymmetric dihydroxylation can be used to introduce chirality early in the synthesis, which is then carried through to the final product. rsc.org N-heterocyclic carbene (NHC) catalysts have also been employed in intramolecular benzoin (B196080) reactions to furnish optically active 4-chromanone (B43037) intermediates for isoflavanoid synthesis. rsc.org

These stereoselective methods are essential for obtaining specific enantiomers like (S)-equol, a well-studied chiral isoflavan (B600510) metabolite. rsc.org

Preparation of Metabolite Precursors and Conjugates for Mechanistic Investigations

To understand the metabolism and mechanism of action of this compound, it is essential to synthesize its potential metabolites and conjugates. In the body, isoflavones are often converted into more water-soluble forms, such as glucuronides and sulfates, before excretion. helsinki.fi

The chemical synthesis of these metabolites provides authentic standards for analytical studies and allows for direct testing of their biological effects. Synthetic approaches include:

Sulfation: Isoflavone disulfates can be synthesized in moderate yields using an in situ prepared pyridine-sulfur trioxide complex. helsinki.fi

Glucuronidation: The synthesis of isoflavone glucuronides involves the coupling of a protected isoflavone with a glucuronyl donor, often requiring several protection and deprotection steps to achieve the desired regioselectivity. nih.gov

Mixed Conjugates: More complex metabolites, such as isoflavone sulfoglucuronides, have also been synthesized. For example, a synthetic method for daidzein-7-O-β-D-glucuronide-4′-O-sulfate, a major metabolite in rats, has been developed. helsinki.fi

Isotopically Labeled Standards: To facilitate detection and quantification in complex biological samples, deuterated versions of isoflavone conjugates can be prepared, for instance, through microwave-assisted deuteration using CF3COOD. helsinki.fi

The synthesis of hydroxylated metabolites, such as 7,8,4'-trihydroxyisoflavone (B1683512) (a metabolite of daidzein), is also critical for understanding the complete metabolic pathway. nih.gov

Molecular and Cellular Mechanisms of Action of 7,8,3 ,4 Tetrahydroxyisoflavone

Receptor Interactions and Signaling Pathway Modulation

The biological effects of isoflavonoids are often initiated by their interaction with cellular receptors, which in turn triggers a cascade of downstream signaling events. The specific arrangement of four hydroxyl groups on the 7,8,3',4'-tetrahydroxyisoflavone backbone is predicted to be a key determinant of its receptor binding affinity and subsequent modulation of signaling pathways.

Ligand Binding and Modulation of Estrogen Receptors (ERα, ERβ) by this compound

Direct experimental data on the binding affinity and modulatory effects of this compound on estrogen receptors (ERα and ERβ) are not extensively available in current scientific literature. However, the structure-activity relationships of other isoflavonoids provide a basis for inferring its potential interactions.

Phytoestrogens, due to their structural similarity to 17β-estradiol, can bind to and activate both ERα and ERβ. nih.gov The estrogenic activity of isoflavonoids is significantly influenced by the number and position of their hydroxyl groups. nih.gov For many isoflavonoids, a hydroxyl group at the 4' position is crucial for binding to estrogen receptors. nih.gov The presence of a 7-hydroxyl group is also a common feature among estrogenic flavonoids.

Non-Estrogenic Receptor-Mediated Signaling Cascades (e.g., G protein-coupled receptors)

Beyond estrogen receptors, flavonoids can interact with a variety of other receptor types, including G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cell signaling by responding to a wide array of extracellular stimuli. researchgate.net Upon ligand binding, GPCRs activate intracellular G proteins, which then modulate the activity of downstream effector enzymes and ion channels. researchgate.netnih.gov

Currently, there is a lack of specific research investigating the direct interaction of this compound with any particular G protein-coupled receptor. The broad structural diversity of both GPCRs and flavonoids makes it challenging to predict specific interactions without experimental data. Future research is needed to explore whether this compound can bind to and modulate the activity of any GPCRs, which would represent a significant non-estrogenic mechanism of action.

Effects on Protein Kinases (e.g., MAPK, PI3K/Akt, GSK-3β, PKCα, Cot, MKK4) and Phosphatases

Protein kinases are critical components of intracellular signaling pathways, regulating a vast range of cellular processes through the phosphorylation of target proteins. Several isoflavonoids have been shown to modulate the activity of various protein kinase cascades.

While direct studies on this compound are limited, research on structurally related trihydroxyisoflavones offers some insights. For example, 7,8,4'-trihydroxyisoflavone (B1683512) has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3 beta (GSK-3β) pathway in neuronal cells. jst.go.jp Similarly, 7,3',4'-trihydroxyisoflavone has been found to suppress MAPK and GSK-3β phosphorylation in microglial cells. nih.gov Furthermore, 7,3',4'-trihydroxyisoflavone acts as an ATP-competitive inhibitor of Cot (Tpl2/MAP3K8) and MKK4. nih.gov Another related compound, 6,7,4'-trihydroxyisoflavone (B192597), has been identified as a novel inhibitor of Protein Kinase C alpha (PKCα). nih.gov

These findings for structurally similar isoflavones suggest that this compound may also possess the ability to modulate the activity of these key protein kinases. The presence of the catechol group (3',4'-dihydroxy) on the B-ring, in particular, may contribute to these inhibitory effects. However, the specific inhibitory concentrations (IC50) and the precise mechanisms of interaction for this compound with these kinases require direct experimental investigation. Information regarding its effects on protein phosphatases is currently unavailable.

Table 1: Effects of Structurally Related Isoflavones on Protein Kinases

| Isoflavone (B191592) | Protein Kinase Target | Observed Effect | Cell System |

| 7,8,4'-Trihydroxyisoflavone | MAPK (JNK, p38, ERK1/2), PI3K/Akt, GSK-3β | Inhibition of phosphorylation | SH-SY5Y (neuronal cells) |

| 7,3',4'-Trihydroxyisoflavone | MAPK (ERK, JNK), GSK-3β | Inhibition of phosphorylation | BV2 (microglial cells) |

| 7,3',4'-Trihydroxyisoflavone | Cot (Tpl2/MAP3K8), MKK4 | ATP-competitive inhibition | JB6 P+ (mouse skin epidermal cells) |

| 6,7,4'-Trihydroxyisoflavone | PKCα | Inhibition of kinase activity | Human dermal fibroblasts |

Note: This table presents data for structurally related compounds, as direct data for this compound is not currently available.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling and Gene Expression

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. The modulation of NF-κB signaling is a key mechanism through which many natural compounds exert their anti-inflammatory effects.

Specific studies on the effect of this compound on the NF-κB pathway are not yet available. However, research on related isoflavones indicates a strong potential for such activity. For instance, 7,3',4'-trihydroxyisoflavone has been demonstrated to suppress the transcriptional activity of NF-κB in mouse skin epidermal cells. nih.gov In microglial cells, it has also been shown to diminish the lipopolysaccharide-induced phosphorylation of NF-κB. nih.gov These inhibitory effects on NF-κB are often linked to the modulation of upstream kinases, such as those in the MAPK pathway.

Given the structural similarities, it is hypothesized that this compound may also exhibit inhibitory effects on the NF-κB signaling pathway, thereby influencing the expression of NF-κB target genes. This remains a promising area for future investigation to understand the potential anti-inflammatory properties of this compound.

Antioxidant and Redox Regulatory Mechanisms

The antioxidant properties of flavonoids are well-established and are largely attributed to their ability to donate hydrogen atoms, chelate metal ions, and scavenge free radicals. The specific hydroxylation pattern of this compound, particularly the catechol moiety on the B-ring, suggests a significant antioxidant potential.

Direct Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation by this compound

Direct experimental data quantifying the free radical scavenging activity and modulation of reactive oxygen species (ROS) by this compound are scarce. However, the structure-activity relationships of isoflavonoids provide strong indications of its potential in this regard.

The antioxidant activity of isoflavonoids is heavily dependent on the number and position of hydroxyl groups. nih.gov The presence of a catechol structure (adjacent hydroxyl groups) on the B-ring, as seen in this compound, is a well-known feature that enhances antioxidant capacity. This is because it allows for the donation of a hydrogen atom to a free radical, forming a stable semiquinone radical.

Studies on other isoflavones have demonstrated their ability to scavenge various free radicals and reduce cellular ROS levels. For example, 7,3',4'-trihydroxyisoflavone has been shown to markedly inhibit ROS generation in microglial cells. nih.gov Furthermore, 7,8,4'-trihydroxyisoflavone has been observed to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while decreasing malondialdehyde (MDA) activity, a marker of lipid peroxidation. jst.go.jp The related flavone (B191248), 7,8-dihydroxyflavone (B1666355), has also demonstrated strong free-radical scavenging capacity and the ability to suppress ROS accumulation. nih.gov

Based on these findings with structurally similar compounds, it is highly probable that this compound is a potent antioxidant with direct free radical scavenging capabilities and the ability to modulate cellular redox status. Definitive studies are required to quantify its antioxidant potential and compare it with other well-known antioxidants.

Induction and Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH)

The cellular antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and the non-enzymatic antioxidant glutathione (GSH), is crucial for mitigating oxidative damage. Research into isoflavones derived from daidzein (B1669772) demonstrates their capacity to bolster these endogenous systems.

In studies using a cellular model of Parkinson's disease, pretreatment with 7,8,4'-Trihydroxyisoflavone , a structural analog of the target compound, significantly protected neuroblastoma cells from toxin-induced damage. nih.govnih.gov This protection was associated with a significant increase in the levels of key antioxidant enzymes. nih.govnih.gov Specifically, cells treated with 7,8,4'-Trihydroxyisoflavone showed restored levels of SOD, CAT, and GSH, which had been depleted by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govnih.govbiomolther.org This suggests that the isoflavone's neuroprotective effects may be mediated, at least in part, by its ability to enhance the cell's intrinsic antioxidant capacity. nih.gov

| Compound | Cell Line | Effect on Antioxidant System | Source |

| 7,8,4'-Trihydroxyisoflavone | SH-SY5Y (Human Neuroblastoma) | Significantly increased levels of Superoxide Dismutase (SOD) | nih.govbiomolther.org |

| 7,8,4'-Trihydroxyisoflavone | SH-SY5Y (Human Neuroblastoma) | Significantly increased levels of Catalase (CAT) | nih.govbiomolther.org |

| 7,8,4'-Trihydroxyisoflavone | SH-SY5Y (Human Neuroblastoma) | Significantly increased levels of Glutathione (GSH) | nih.govbiomolther.org |

Influence on Cellular Redox State and Oxidative Stress Pathways

Isoflavonoids exert significant influence on the cellular redox state by directly scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in oxidative stress.

7,3',4'-Trihydroxyisoflavone , a major metabolite of daidzein, has demonstrated potent antioxidant properties. biomolther.org In studies with lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it markedly inhibited the generation of ROS. biomolther.org This reduction in oxidative stress is a key component of its anti-neuroinflammatory effects. biomolther.org The related compound 7,3',4'-Trihydroxyflavone (a flavone, not an isoflavone) also shows robust radical scavenging activity, reducing total ROS in cell-free assays with an IC50 value of 3.9 µM. caymanchem.com The ortho-dihydroxy structure on the B-ring of these compounds is believed to be critical for their ability to neutralize reactive species and influence cellular redox balance.

Anti-inflammatory Pathways and Immunomodulatory Effects (in vitro/pre-clinical)

Ortho-dihydroxyisoflavones have been shown to possess significant anti-inflammatory and immunomodulatory properties by interfering with key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, TNF-α, MCP-1)

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. Research indicates that certain isoflavones can suppress the expression of these signaling molecules. In studies on LPS-stimulated BV2 microglial cells, 7,3',4'-Trihydroxyisoflavone significantly suppressed the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). biomolther.org While direct data on the effect of this compound on TNF-α and MCP-1 is not available in the search results, a related compound, 5,7,3',4'-tetramethoxyflavone, has been shown to decrease levels of TNF-α in animal models. caymanchem.com

Modulation of Inflammatory Enzyme Pathways (e.g., COX, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzyme families in the arachidonic acid cascade, leading to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Several isoflavonoids modulate these pathways.

7,3',4'-Trihydroxyisoflavone has been found to significantly inhibit the expression of inducible cyclooxygenase-2 (COX-2) in both UVB-irradiated mouse skin epidermal cells and LPS-stimulated microglial cells. biomolther.orgmedchemexpress.com This suppression of COX-2 is a critical mechanism underlying its anti-inflammatory activity. nih.gov Furthermore, the related flavone, 7,3',4'-Trihydroxyflavone , has been identified as an inhibitor of COX-1, with an IC50 of 36.7 µM. caymanchem.com

| Compound | Target Enzyme | Cell/Model System | Effect | Source |

| 7,3',4'-Trihydroxyisoflavone | Cyclooxygenase-2 (COX-2) | LPS-stimulated BV2 microglial cells | Significantly suppressed expression | biomolther.org |

| 7,3',4'-Trihydroxyisoflavone | Cyclooxygenase-2 (COX-2) | UVB-induced mouse skin epidermal cells | Significantly inhibited expression | medchemexpress.com |

| 7,3',4'-Trihydroxyflavone | Cyclooxygenase-1 (COX-1) | Cell-free assay | Inhibition (IC50 = 36.7 µM) | caymanchem.com |

| 7,8,4'-Trihydroxyisoflavone | Cyclooxygenase-2 (COX-2) | LPS-induced models | Inhibited activity | nih.gov |

Impact on Cellular Components of Immune Response (e.g., microglial activation)

Neuroinflammation, mediated by the activation of microglia, is a pathological feature of many neurodegenerative diseases. biomolther.org The inhibition of microglial activation is therefore a vital therapeutic strategy. Both 7,3',4'-Trihydroxyisoflavone and 7,8,4'-Trihydroxyisoflavone have been investigated for their effects on microglial cells. nih.govbiomolther.org In LPS-stimulated BV2 microglial cells, 7,3',4'-Trihydroxyisoflavone was found to exert potent anti-neuroinflammatory effects by suppressing the production of inflammatory mediators. biomolther.org Similarly, 7,8,4'-Trihydroxyisoflavone has demonstrated anti-neuroinflammatory activity in LPS-stimulated BV-2 microglial cells. nih.gov These effects are linked to the inhibition of critical signaling pathways such as NF-κB. nih.govbiomolther.org

Antiproliferative and Cell Cycle Regulatory Effects (in vitro/pre-clinical)

Several isoflavonoids, including those structurally related to this compound, exhibit antiproliferative effects and can modulate the cell cycle in cancer cell lines.

7,3',4'-Trihydroxyisoflavone has been shown to have anticancer properties, triggering cell cycle arrest at the G1 phase and displaying an anti-proliferative effect against skin cancer cells. medchemexpress.com It is also known to inhibit cyclin-dependent kinases (CDKs). caymanchem.comabcam.com

Similarly, 5,7,3',4'-tetrahydroxyisoflavone (orobol), a metabolite of genistein (B1671435), mediates G2-M cell cycle arrest in cancer cells. researchgate.net The parent compound, daidzein, from which many of these isoflavonoids are derived, also causes cell cycle arrest at both the G1 and G2/M phases in human breast cancer cells. nih.gov These findings suggest that the isoflavone structure is a promising scaffold for developing agents that can control cell proliferation.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., caspases, Bcl-2 family)

The induction of apoptosis, or programmed cell death, is a critical mechanism by which this compound and related flavonoids exert their effects. Research on the structurally similar compound 7,8-dihydroxyflavone (7,8-DHF) has shown that it can trigger apoptosis in human hepatocarcinoma cells. This process is associated with an increase in the levels of cleaved-caspase-3 and an upregulation of Bax, a pro-apoptotic protein, while simultaneously decreasing the levels of Bcl-2, an anti-apoptotic protein. nih.gov This modulation of the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. nih.govmdpi.com

Furthermore, studies on 3',4',7-trihydroxyflavone (THF) have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. THF was found to inhibit the upregulation of cleaved caspase-3 and cleaved caspase-9, as well as the release of cytochrome c from the mitochondria. nih.gov It also modulated the expression of Bcl-2 family proteins, including Bax, Bcl-2, and Bcl-xL. nih.gov These findings highlight the crucial role of caspases and the Bcl-2 family of proteins in mediating the apoptotic effects of these flavonoids. The Bcl-2 family controls the release of mitochondrial cytochrome c, a key event that triggers the activation of the caspase cascade. mdpi.com

Cell Cycle Arrest Mechanisms and Checkpoint Modulations (e.g., G0/G1, G2/M phase)

This compound and its analogs have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. Specifically, the genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF) has been found to cause a G2/M phase cell cycle block in tumorigenic breast epithelial cells. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting their division and proliferation. The induction of G2/M arrest is a common mechanism for many anti-cancer agents, as it can lead to apoptosis in cells with damaged DNA. mdpi.com

The mechanism behind this G2/M arrest involves the modulation of key signaling pathways. THIF has been shown to activate the p38 MAP kinase signaling pathway, which in turn leads to the inhibition of critical cell cycle regulators. nih.gov Additionally, THIF-induced G2-M cell cycle arrest is linked to the activation of the Ataxia Telangiectasia and Rad3-related kinase (ATR) signaling pathway, which is triggered by DNA damage. researchgate.net This suggests that the compound may cause DNA damage, leading to the activation of cell cycle checkpoints and subsequent arrest.

Regulation of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Regulatory Proteins

The progression of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. khanacademy.orgnih.gov The induction of G2/M cell cycle arrest by 5,7,3',4'-tetrahydroxyisoflavone (THIF) is directly linked to the regulation of these key proteins. Research has shown that THIF inhibits the activation of cdc2 (also known as CDK1), a critical kinase for entry into mitosis. nih.gov This inhibition is achieved through the modulation of cdc2's phosphorylation state. nih.gov

Specifically, THIF exposure leads to the inhibition of cyclin B1 (Ser 147) and cdc2 (Thr 161) phosphorylation, both of which are essential for the proper functioning of the cdc2-cyclin B1 complex that drives the G2/M transition. nih.gov Furthermore, THIF treatment results in the de-activation of cdc25C phosphatase, an enzyme responsible for activating cdc2. researchgate.net The regulation of these proteins is part of a larger signaling cascade that can be initiated by DNA damage and involves the activation of checkpoint kinases like Chk1. researchgate.net The interplay between different cyclins and CDKs at various stages of the cell cycle ensures orderly progression, and their dysregulation can lead to uncontrolled cell growth. youtube.comresearchgate.net

Enzyme Inhibition and Allosteric Modulation

Tyrosinase Inhibition Kinetics and Mechanism by this compound Analogues

Several analogues of this compound have demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. For instance, 7,8,4'-trihydroxyisoflavone and 7,3',4'-trihydroxyisoflavone have been identified as effective tyrosinase inhibitors. nih.gov Kinetic studies have revealed different mechanisms of inhibition for these compounds. 6,7,4'-trihydroxyisoflavone was found to be a competitive inhibitor of the monophenolase activity of tyrosinase. researchgate.net In contrast, 7,8,4'-trihydroxyflavone (B192603) acts as a non-competitive inhibitor of the diphenolase activity of tyrosinase. nih.govmdpi.com

Further investigation into the inhibitory mechanism of 7,8,4'-trihydroxyflavone showed that it quenches the intrinsic fluorescence of tyrosinase through a static quenching mechanism, indicating the formation of a complex between the inhibitor and the enzyme. nih.gov Thermodynamic analysis suggested that the binding is spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov Some isoflavone derivatives, such as 7,8,4'-trihydroxyisoflavone and 5,7,8,4'-tetrahydroxyisoflavone, have been characterized as irreversible inhibitors and even suicide substrates of mushroom tyrosinase. nih.govmdpi.com

Table 1: Tyrosinase Inhibition by this compound Analogues

| Compound | IC50 Value (µM) | Inhibition Type |

| 7,8,4'-Trihydroxyisoflavone | 11.21 ± 0.8 nih.gov | Irreversible nih.govmdpi.com |

| 7,3',4'-Trihydroxyisoflavone | 5.23 ± 0.6 nih.gov | - |

| 6,7,4'-Trihydroxyisoflavone | 9.2 researchgate.net | Competitive researchgate.net |

| 7,8,4'-Trihydroxyflavone | 10.31 ± 0.41 nih.gov | Non-competitive nih.gov |

| 5,7,8,4'-Tetrahydroxyisoflavone | - | Irreversible, Suicide Substrate nih.govmdpi.com |

Modulation of Other Metabolic Enzymes (e.g., HMGCR, aromatase)

Beyond tyrosinase, flavonoids structurally related to this compound have been shown to modulate the activity of other crucial metabolic enzymes. One such enzyme is aromatase, which is responsible for the final step in estrogen biosynthesis. Certain flavonoids, including 7,8-dihydroxyflavone, have exhibited greater aromatase inhibitory activity compared to isoflavones like genistein and daidzein. nih.gov This suggests that the specific arrangement of hydroxyl groups and the core structure of the flavonoid play a significant role in its ability to inhibit aromatase. The inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancers. nih.gov

While direct studies on the effect of this compound on HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, are limited, the broader class of flavonoids has been investigated for their potential to modulate lipid metabolism. The ability of these compounds to interact with and inhibit various enzymes highlights their potential as multi-target agents.

Structural Insights into Enzyme-Ligand Interactions

Understanding the structural basis of how this compound and its analogues interact with their target enzymes is crucial for elucidating their mechanism of action. Molecular docking simulations have provided valuable insights into these interactions. For example, in the case of tyrosinase inhibition by 7,8,4'-trihydroxyflavone, docking studies have shown that the compound can form hydrogen bonds with specific amino acid residues, such as His244 and Met280, within the active site of the enzyme. nih.gov This interaction is further supported by spectroscopic data indicating that the flavonoid can chelate the copper ions present in the tyrosinase active site. nih.gov

The binding of these inhibitors can induce conformational changes in the enzyme, as observed through circular dichroism and fluorescence spectroscopy. nih.gov These structural alterations can affect the enzyme's catalytic activity. The principles of ligand-receptor interactions, including the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to the binding of these small molecules to their protein targets. nih.govnih.gov The specific three-dimensional arrangement of functional groups on the flavonoid molecule dictates its binding affinity and specificity for a particular enzyme.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationship Qsar Studies of 7,8,3 ,4 Tetrahydroxyisoflavone Analogues

Impact of Hydroxylation Patterns and Substituent Groups on Biological Activities

The biological activity of isoflavones is profoundly influenced by the number and position of hydroxyl (-OH) groups on their core structure, which consists of two aromatic rings (A and B) and a heterocyclic C-ring. researchgate.net The specific arrangement of these hydroxyl groups, known as the hydroxylation pattern, can significantly enhance or diminish a compound's efficacy.

Research consistently demonstrates that hydroxylation of the B-ring is critical for many biological activities, particularly antioxidant properties. nih.gov The presence of adjacent hydroxyl groups at the 3' and 4' positions on the B-ring, forming a catechol moiety, is a well-established determinant of potent free radical scavenging activity. mdpi.com This is directly relevant to 7,8,3',4'-Tetrahydroxyisoflavone, which possesses this key structural feature. Studies have shown that introducing a hydroxyl group at the 3' position of existing isoflavones like daidzin (B1669773) and genistin (B1671436) can dramatically increase their antioxidant capacity. For instance, the conversion of daidzin to 3'-hydroxydaidzin resulted in a 120-fold increase in DPPH free radical scavenging activity. mdpi.com

| Compound | Original IC₅₀ (μM) | 3'-Hydroxylated Derivative | Derivative IC₅₀ (μM) | Fold Increase in Activity |

|---|---|---|---|---|

| Daidzin | 881.5 | 3'-Hydroxydaidzin | 7.4 | ~120x |

| Genistin | 713.2 | 3'-Hydroxygenistin | 9.8 | ~72x |

Substituents other than hydroxyl groups, such as methoxy (B1213986) groups, also modulate activity. Generally, the methylation of hydroxyl groups tends to decrease water solubility while free, un-methylated hydroxyl groups are more reactive and essential for activities related to antioxidant capacity. mdpi.com

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is fundamental to how a ligand like an isoflavone recognizes and interacts with its biological target, such as an enzyme or receptor. The efficacy of an isoflavone is directly tied to its ability to fit precisely into the binding site of a target protein.

X-ray crystallography studies have provided critical insights into these interactions. For instance, when binding to mammalian estrogen receptors (ERα and ERβ), the isoflavone genistein (B1671435) orients itself so that its B-ring, not the A-ring, enters the ligand-binding pocket. nih.gov This orientation is crucial for establishing the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. The binding affinity can be dramatically affected by minor differences in the amino acid composition of the receptor's binding site across different species or receptor subtypes. nih.gov

The molecular recognition process is also evident in isoflavone biosynthesis. The enzyme 2-hydroxyisoflavanone (B8725905) synthase (2-HIS), a cytochrome P450, has a unique structure and heme-binding mode specifically adapted to catalyze the aryl-ring migration that forms the isoflavone skeleton. nih.gov Similarly, the enzyme 2-hydroxyisoflavanone dehydratase (2-HID) possesses an active site architecture with specific catalytic residues perfectly positioned to dehydrate the intermediate, completing the formation of the isoflavone. nih.gov These enzymatic examples underscore the principle that the efficacy of a molecule is dependent on a precise stereochemical match between the ligand and the active site of its target protein. Any alteration in the isoflavone's 3D shape could disrupt this fit, leading to a loss of biological activity.

Ligand Efficiency and Physicochemical Descriptors in Predicting Activity

In modern drug discovery, the potency of a compound is not the only measure of its potential. Researchers use various "ligand efficiency" metrics to evaluate the quality of a compound, balancing its potency against its physicochemical properties. biorxiv.org These metrics help prioritize compounds that are more likely to have favorable drug-like characteristics.

Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom. It normalizes potency for size, favoring smaller, more efficient binders. wikipedia.org

Formula: LE = (1.4 * pActivity) / N, where pActivity is the negative logarithm of a potency measure (like IC₅₀ or Kᵢ) and N is the number of heavy (non-hydrogen) atoms. wikipedia.org

Binding Efficiency Index (BEI): This relates potency to molecular weight. wikipedia.org

Formula: BEI = pActivity / (Molecular Weight in kDa) wikipedia.org

Lipophilic Ligand Efficiency (LLE): This metric assesses the balance between potency and lipophilicity (logP), aiming to identify compounds that achieve high potency without being excessively greasy, which can lead to poor solubility and other issues. biorxiv.org

These efficiency indices are guided by a compound's fundamental physicochemical descriptors. QSAR models rely on these descriptors to correlate a molecule's structure with its activity.

| Descriptor | Abbreviation | Significance in Predicting Activity |

|---|---|---|

| Logarithm of the partition coefficient | LogP / LogD | Measures lipophilicity (fat-solubility). Influences absorption, distribution, membrane permeability, and toxicity. |

| Molecular Weight | MW | The mass of the molecule. Larger molecules can have poorer absorption and bioavailability. |

| Topological Polar Surface Area | PSA | Sum of the surface areas of polar atoms. Predicts hydrogen bonding potential and affects membrane permeability. |

| Hydrogen Bond Donors | HBD | Number of N-H and O-H bonds. Crucial for molecular recognition and binding to target proteins. |

| Hydrogen Bond Acceptors | HBA | Number of nitrogen and oxygen atoms. Complements HBDs in forming stable ligand-target interactions. |

| Number of Rotatable Bonds | nRotB | Indicates molecular flexibility. Higher flexibility can lead to a loss of entropy upon binding and may affect oral bioavailability. |

Development of Predictive Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of novel chemical compounds before they are synthesized. mdpi.com This approach reduces the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. mdpi.com The development of a QSAR model involves establishing a mathematical relationship between the structural or physicochemical descriptors of a series of compounds and their experimentally measured biological activity. mdpi.comresearchgate.net

The general process for building a QSAR model is as follows:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its topological, electronic, and geometric properties are calculated.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the biological activity. mdpi.com More advanced methods include 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the 3D shape and electrostatic fields of the molecules. mdpi.com

Validation: The model's robustness and predictive power are rigorously tested using internal cross-validation techniques and by predicting the activity of an external set of compounds not used in model creation. rsc.org

For isoflavone derivatives, QSAR models have been successfully developed to predict various activities. For example, an MLR-QSAR model was constructed to predict the α-glucosidase inhibitory activity of a series of dietary flavonoids, demonstrating a strong correlation between the predicted and experimental values. mdpi.com In another study, 3D-QSAR models for tetrahydroquinoline derivatives targeting the enzyme LSD1 were used to generate contour maps. mdpi.com These maps visually represent regions where certain structural features (e.g., bulky groups, positive or negative charges) would increase or decrease activity. Based on these maps, new derivatives were designed that were predicted—and later confirmed—to be more potent. mdpi.com

By applying these principles, a QSAR model could be developed for analogues of this compound. By systematically modifying the structure (e.g., adding different substituents to the A or B rings) and calculating the relevant descriptors, the model could predict the impact of these changes on a specific biological activity, thereby guiding the rational design of new, highly effective isoflavone-based compounds.

Pre Clinical Pharmacokinetics and Biotransformation of 7,8,3 ,4 Tetrahydroxyisoflavone

Absorption and Distribution Characteristics in Pre-clinical Models

The absorption of isoflavones from the gastrointestinal tract is a complex process influenced by their chemical form (aglycone or glycoside) and the action of intestinal enzymes and gut microbiota. Isoflavones in dietary sources primarily exist as glycosides, which are generally not absorbed intact. They must first be hydrolyzed to their aglycone forms by β-glucosidases present in the small intestine and by microbial enzymes in the large intestine.

Following oral administration to rats, isoflavone (B191592) aglycones like daidzein (B1669772) are absorbed, with peak plasma concentrations typically reached within 4 to 8 hours. The absorption of 7,8,3',4'-tetrahydroxyisoflavone, as a metabolite, would depend on the site of its formation. If formed in the enterocytes after absorption of daidzein, its distribution would follow that of other absorbed isoflavones. If formed by gut microbiota in the colon, its subsequent absorption and systemic distribution would be subject to enterohepatic circulation.

Once absorbed, isoflavones are distributed to various tissues. Studies with daidzein in rats have shown distribution to the liver, kidneys, and other organs. There is evidence that some isoflavones and their metabolites can cross the blood-brain barrier and accumulate in tissues like the prostate. nih.gov Given its polar nature due to the four hydroxyl groups, the distribution of this compound may be more limited compared to less hydroxylated isoflavones, although specific studies are lacking.

Table 1: Comparative Pharmacokinetic Parameters of Daidzein in Rats

| Parameter | Value | Reference |

| Tmax (oral) | 6.6 - 9.0 hours | tandfonline.com |

| Elimination Half-life (t½) | 4.7 - 8 hours | doi.orgsolgenisoflavones.com |

| Volume of Distribution (Vd/F) | 336.25 L | iomcworld.com |

| Clearance (Cl/F) | 30.09 L/h | iomcworld.com |

Note: Data presented is for the parent compound daidzein in rats and is intended to provide a comparative context due to the lack of specific data for this compound.

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of isoflavones is extensive and involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver and intestinal mucosa.

Phase I Biotransformations (e.g., Oxidation, Reduction, Hydroxylation)

Phase I metabolism of isoflavones involves the introduction or unmasking of functional groups, which typically increases their polarity. Hydroxylation is a key Phase I reaction for isoflavones, catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov The formation of this compound itself is a result of the hydroxylation of daidzein at the 8, 3', and 4' positions. Further oxidation or other Phase I modifications of this compound are possible, though not specifically documented.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Following Phase I metabolism, or directly for the parent isoflavones, Phase II conjugation reactions are the major metabolic pathways. reactome.org These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), to the hydroxyl groups of the isoflavone. This process significantly increases their water solubility and facilitates their excretion.

In rats, daidzein and its metabolites undergo extensive glucuronidation and sulfation. nih.govnih.gov The primary sites of conjugation are the hydroxyl groups at the 7 and 4' positions. Given that this compound possesses four hydroxyl groups, it is highly likely to undergo extensive conjugation. The resulting glucuronide and sulfate conjugates would be the predominant forms circulating in the plasma and excreted in urine and bile. Methylation, another Phase II reaction, has also been observed for some isoflavones in rats. phenol-explorer.eu

Table 2: Major Phase II Metabolites of Daidzein in Pre-clinical Models

| Metabolite | Conjugation Type | Species | Reference |

| Daidzein-7-O-glucuronide | Glucuronidation | Rat | rsc.org |

| Daidzein-4'-O-glucuronide | Glucuronidation | Rat | nih.gov |

| Daidzein-7-sulfate | Sulfation | Rat | rsc.org |

| Daidzein-4'-sulfate | Sulfation | Rat | rsc.org |

| Daidzein-7,4'-disulfate | Sulfation | Rat | rsc.org |

Note: This table highlights the common conjugation patterns of the parent compound, which are expected to be similar for its hydroxylated metabolites like this compound.

Role of Gut Microbiota in the Metabolism of this compound Precursors and Analogues

The gut microbiota plays a crucial role in the metabolism of isoflavones, significantly influencing their bioavailability and biological activity. rsc.org Intestinal bacteria are responsible for the initial hydrolysis of isoflavone glycosides to their absorbable aglycone forms. nih.gov Furthermore, the gut microbiota can perform a variety of other transformations on isoflavone aglycones.

In the context of this compound, its precursor daidzein is extensively metabolized by gut bacteria. researchgate.net These metabolic pathways include reduction to dihydrodaidzein, which can then be further converted to equol (B1671563) or O-desmethylangolensin (O-DMA). nih.gov The production of these metabolites is highly dependent on the composition of an individual's gut microbiota, leading to different "metabotypes." rsc.org While the direct formation of this compound from daidzein by gut microbiota has not been extensively documented, it is plausible that microbial enzymes could contribute to the hydroxylation of daidzein. The gut microbiome is known to be essential for the metabolic effects of other dihydroxyflavones. nih.gov

Excretion Patterns and Elimination Half-Life in Animal Models

The primary route of excretion for isoflavones and their metabolites is through the urine and, to a lesser extent, the feces. nih.gov Following conjugation in the liver and intestinal wall, the water-soluble glucuronide and sulfate conjugates are readily filtered by the kidneys and eliminated in the urine. nih.gov Some conjugates may also be excreted into the bile and undergo enterohepatic recirculation, which can prolong their presence in the body. doi.org

Specific data on the excretion and elimination half-life of this compound are not available. However, based on studies with daidzein and other isoflavones in rats, it is expected that its conjugates would be the main forms found in urine. The elimination half-life of daidzein in rats is reported to be in the range of 4.7 to 8 hours. doi.orgsolgenisoflavones.com The half-life of the more polar this compound and its conjugates might be shorter due to more rapid renal clearance, but this remains to be experimentally confirmed.

Advanced Analytical Methodologies for the Characterization and Quantification of 7,8,3 ,4 Tetrahydroxyisoflavone in Research Matrices

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is the cornerstone for the analysis of isoflavones, enabling their separation from complex mixtures. tandfonline.com The separation, identification, and quantification of soy isoflavones are frequently performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with a mass spectrometry detector. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are the most widely used techniques for the analysis of isoflavones due to their high resolution, sensitivity, and applicability to non-volatile compounds. nih.gov UHPLC, which utilizes columns with sub-2 μm particles, offers significant advantages over conventional HPLC, including faster analysis times, improved peak resolution, and higher sensitivity. nih.govresearchgate.net

For the analysis of isoflavones like 7,8,3',4'-tetrahydroxyisoflavone, reversed-phase (RP) chromatography is typically employed. C18 columns are the most common stationary phase. mdpi.comshimadzu.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. shimadzu.commassbank.eu The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of isoflavones with varying polarities within a single analytical run. shimadzu.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of analytes at their specific maximum absorbance wavelengths. nih.govresearchgate.net

Table 1: Typical HPLC/UHPLC Parameters for Isoflavone (B191592) Analysis

| Parameter | Typical Conditions | Rationale/Benefit |

| System | HPLC or UHPLC | UHPLC provides faster runs and better resolution. nih.gov |

| Column | Reversed-Phase C18 (e.g., 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size) | Excellent retention and separation for moderately polar compounds like isoflavones. mdpi.comshimadzu.com |

| Mobile Phase A | Water with 0.05-0.2% Formic Acid or Acetic Acid | Acidification improves peak shape and ionization efficiency for MS detection. shimadzu.commassbank.eu |

| Mobile Phase B | Acetonitrile or Methanol with 0.05-0.2% Formic Acid | Strong organic solvent for eluting compounds from the RP column. shimadzu.commassbank.eu |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a reasonable time. shimadzu.com |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) | Optimized based on column dimensions and particle size. |

| Column Temperature | 25 - 40 °C | Temperature can influence selectivity and resolution. nih.gov |

| Detection | DAD or UV-Vis (e.g., at 254 nm) | Isoflavones have strong UV absorbance, allowing for sensitive detection. nih.gov |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and system sensitivity. |

The quantitation of this compound is performed by creating a calibration curve using a pure analytical standard of the compound. The peak area from the chromatogram of a sample is then compared to the calibration curve to determine its concentration. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Specific Analyses

Gas chromatography is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. Isoflavones, including this compound, are non-volatile due to their multiple polar hydroxyl groups. Therefore, direct analysis by GC is not feasible.

To analyze isoflavones by GC, a derivatization step is required to convert the non-volatile analytes into volatile derivatives. This is typically achieved by silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. While less common than HPLC for isoflavone analysis, GC coupled with mass spectrometry (GC-MS) can provide high-resolution separation and valuable structural information from the mass spectra of the derivatized compounds.

Preparative and Countercurrent Chromatography for Compound Purification

When larger quantities of pure this compound are needed for research purposes, such as for structural elucidation or biological activity studies, preparative chromatography techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but uses larger columns (typically >10 mm internal diameter) and higher flow rates to handle significantly larger sample loads, from milligrams to grams. mdpi.comwaters.com The goal is to isolate the compound of interest with high purity. nih.gov Fractions of the eluent are collected as they exit the detector, and those containing the target compound are combined and the solvent evaporated to yield the purified isoflavone. nih.gov

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the preparative separation and purification of natural products, including isoflavones. nih.govresearchgate.net HSCCC avoids the irreversible adsorption of samples onto a solid stationary phase, leading to high sample recovery. nih.gov The separation is based on the differential partitioning of compounds between two immiscible liquid phases. By selecting an appropriate two-phase solvent system, complex mixtures can be efficiently separated to yield compounds with purities often exceeding 95%. nih.govnih.gov For example, solvent systems composed of n-hexane-ethyl acetate-methanol-water have been successfully used to purify various isoflavones from plant extracts. nih.govnih.gov

Table 2: Example of an HSCCC Method for Isoflavone Purification

| Parameter | Description | Reference |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) | nih.govnih.gov |

| Target Compounds | Isoflavones from a crude plant extract | nih.gov |

| Solvent System | e.g., chloroform-methanol-water (4:3:2, v/v) | nih.gov |

| Apparatus | Multilayer coil planet centrifuge | nih.gov |

| Elution Mode | Elution of either the upper or lower phase | nih.govnih.gov |

| Purity Achieved | 98-99% as determined by HPLC analysis | nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling

Mass spectrometry is an indispensable tool for the analysis of isoflavones, providing precise molecular weight information and detailed structural data through fragmentation analysis. It is most often coupled with a chromatographic system like HPLC or UHPLC (LC-MS). nih.govekb.eg

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For LC-MS analysis of isoflavones, soft ionization techniques are required to generate gas-phase ions from the liquid eluent without causing significant degradation of the analyte. The most common ionization sources for this purpose are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI) is particularly well-suited for polar, thermally labile molecules like isoflavones. nih.gov It generates ions directly from a solution by creating a fine spray of charged droplets in a strong electric field. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is the preferred method for isoflavone analysis because these polar compounds are readily ionized in solution. nih.govmdpi.com Analysis can be performed in either positive ion mode, detecting protonated molecules [M+H]⁺, or negative ion mode, detecting deprotonated molecules [M-H]⁻. nih.gov For polyphenolic compounds, the negative ion mode often provides more characteristic fragment ions and is highly sensitive. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is more suitable for less polar to nonpolar compounds. nih.gov In APCI, the mobile phase is vaporized in a heated nebulizer, and the analyte molecules are ionized through gas-phase ion-molecule reactions initiated by a corona discharge. While APCI can be used for isoflavones, ESI generally produces a superior signal response and is more commonly employed. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Quantitative Trace Analysis

Tandem mass spectrometry (MS/MS or MS²) provides a much deeper level of structural information than single-stage MS. nih.gov In an MS/MS experiment, a specific ion (a "precursor ion," such as the [M-H]⁻ ion of this compound) is selected and isolated, then subjected to fragmentation through collision-induced dissociation (CID) with an inert gas. researchgate.net The resulting "product ions" are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule. tandfonline.com

The fragmentation patterns of isoflavones are well-characterized. Common fragmentation pathways include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and neutral losses of small molecules like carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). nih.gov The masses of the resulting fragment ions provide information about the structure of the A- and B-rings and the substitution pattern of hydroxyl groups. nih.govnih.gov For instance, the analysis of isoflavone aglycones in negative ion mode often shows characteristic neutral losses of CO, CO₂, C₃O₂, and C₂H₂O. nih.gov

This detailed structural information is critical for distinguishing between isomers, which have the same molecular weight but different biological activities. nih.gov Furthermore, MS/MS is used for highly sensitive and selective quantitative analysis using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In these experiments, the instrument is set to detect only specific precursor-to-product ion transitions, which dramatically reduces chemical noise and allows for the accurate quantification of trace levels of the compound in complex matrices like plasma or urine. mdpi.comnih.gov This makes LC-MS/MS the gold standard for pharmacokinetic studies and metabolite profiling. nih.gov

Table 3: Predicted Key MS/MS Fragments for this compound ([M-H]⁻ at m/z 287)

| Fragment m/z | Proposed Neutral Loss | Fragment Identity/Origin |

| 269 | H₂O | Loss of a water molecule |

| 259 | CO | Loss of carbon monoxide from the pyrone ring |

| 243 | CO₂ | Loss of carbon dioxide |

| 151 | C₈H₅O₃ | ¹,³A⁻ ion from RDA fragmentation of the C-ring |

| 135 | C₇H₅O₂ | ¹,³B⁻ ion from RDA fragmentation of the C-ring |

| 123 | C₇H₃O₂ | Fragment from B-ring cleavage |

Note: The molecular weight of this compound is 288.25 g/mol . The deprotonated molecule [M-H]⁻ would have an m/z of approximately 287.05. The fragmentation pattern is predicted based on known fragmentation of related flavonoids and isoflavones. nih.govmassbank.eunih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of an analyte's elemental composition from its exact mass.

For this compound (molecular formula: C₁₅H₁₀O₆), the theoretical monoisotopic mass can be calculated with high precision. This calculated mass serves as a benchmark. When a sample is analyzed, the HRMS instrument provides an experimental mass value. A close match between the experimental and theoretical mass confirms the elemental composition and, by extension, the identity of the compound, distinguishing it from other isobaric species that may have the same nominal mass but different elemental formulas. This technique is a cornerstone in metabolite profiling studies where numerous compounds are present. nih.gov For instance, full-scanning high-resolution mass analyzers like TOF-MS offer excellent accuracy and reproducibility for quantifying components in complex mixtures. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₆ |

| Theoretical Monoisotopic Mass | 286.0477 Da |

| Ion Adduct (e.g., [M-H]⁻) | 285.0399 Da |

This interactive table showcases the precise mass values used in HRMS to identify this compound.

Spectroscopic Techniques for Advanced Structural Insights and Mechanistic Studies

Spectroscopic methods provide profound insights into the molecular structure of this compound and its behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete structural map of a molecule in solution. For this compound and its derivatives (e.g., glycosides, methoxylated forms), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed.

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the A and B rings.

¹³C NMR: Reveals the number and type of carbon atoms, including the characteristic signals for the carbonyl carbon (C-4), olefinic carbons, and carbons bearing hydroxyl groups.

2D NMR: Techniques like ¹H-¹H COSY establish proton-proton correlations, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbons, respectively. These are crucial for unambiguously assigning all signals, especially in complex derivatives where sugar moieties or other substituents are present. researchgate.netnih.gov

NMR is also a powerful tool for studying non-covalent interactions between this compound and biological macromolecules like proteins or DNA. Changes in the chemical shifts (Chemical Shift Perturbation, CSP) or relaxation parameters of either the isoflavone or the macromolecule upon binding can identify the interaction interface and provide quantitative data on binding affinity.

UV-Visible spectroscopy is a robust and accessible technique for the quantification of flavonoids and for gaining preliminary structural information. technologynetworks.com Isoflavones typically display two major absorption bands in their UV-Vis spectra. ijims.com

Band I: Absorption in the 300-380 nm range, associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II: Absorption in the 240-280 nm range, attributed to the benzoyl system (A-ring). ijims.com

The precise position (λmax) and intensity of these bands are sensitive to the substitution pattern. The four hydroxyl groups on this compound will influence the λmax. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide further structural clues. ijims.com For example, the addition of sodium methoxide (B1231860) (NaOMe) causes a bathochromic (red) shift in Band I if a free 4'-hydroxyl group is present. The presence of ortho-dihydroxyl groups, such as those at the 3' and 4' positions, can be confirmed by observing shifts upon the addition of boric acid.

Table 2: Typical UV-Visible Absorption Bands for Isoflavones

| Absorption Band | Typical Wavelength Range | Associated Molecular Moiety |

|---|---|---|

| Band I | 300-380 nm | B-ring cinnamoyl system |

This table summarizes the characteristic UV-Vis absorption regions for isoflavones, which are instrumental for their initial characterization.

Fluorescence spectroscopy offers higher sensitivity and selectivity for quantitative analysis. Many hydroxyflavones are naturally fluorescent. rsc.org The fluorescence properties (excitation and emission wavelengths, quantum yield) of this compound can be exploited for its detection at very low concentrations. Furthermore, fluorescence is highly sensitive to the microenvironment, making it a valuable tool for mechanistic studies, such as investigating binding to proteins or insertion into lipid membranes, by monitoring changes in fluorescence intensity or wavelength.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for analyzing complex samples containing multiple components.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of isoflavones in intricate biological matrices like plasma, urine, or plant extracts. nih.govmdpi.com The process involves:

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system separates this compound from other matrix components. Reversed-phase columns (e.g., C18) are commonly used. nih.gov

Ionization: The separated analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Tandem Mass Spectrometry (MS/MS): A triple quadrupole or ion trap mass spectrometer is used for detection. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the isoflavone), which is then fragmented in a collision cell. The second mass analyzer then selects a specific, characteristic fragment ion for detection. This process is highly specific and drastically reduces chemical noise, enabling precise quantification. nih.gov The fragmentation patterns themselves provide structural confirmation, with common cleavages occurring on the C-ring. tandfonline.com

Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is another powerful tool, known for its high resolving power. nih.gov However, due to the low volatility and high polarity of isoflavones, a time-consuming derivatization step (e.g., silylation) is required to make them amenable to GC analysis. nih.govjfda-online.com While highly sensitive, this requirement makes LC-MS/MS the more direct and commonly used approach for isoflavone analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a potent alternative for the analysis of isoflavones. nih.gov This technique separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte. CE offers very high separation efficiency and requires minimal sample volume.

When coupled with MS, CE-MS is particularly well-suited for analyzing charged or highly polar compounds in complex, high-matrix samples like soy milk or food extracts. nih.govmdpi.com For isoflavones, separation is often performed in a basic buffer where the phenolic hydroxyl groups are deprotonated, causing the analytes to migrate as anions. nih.gov The interface to the mass spectrometer (typically an ESI source) is critical, requiring a sheath liquid to complete the electrical circuit and aid in nebulization. mdpi.com CE-MS provides complementary information to LC-MS and can be advantageous for separating isobaric compounds that may be difficult to resolve chromatographically.

Electrochemical and Biosensor-Based Detection Methods for this compound

The detection and quantification of isoflavones, including this compound, are crucial for understanding their roles in various research contexts. nih.gov Electrochemical methods and biosensors have emerged as powerful analytical tools for this purpose, offering high sensitivity, selectivity, and cost-effectiveness compared to conventional techniques. nih.govresearchgate.net These methods are predicated on the redox activity of the flavonoid structure, particularly the phenolic hydroxyl (-OH) groups which can be oxidized at an electrode surface. semanticscholar.org The presence of the ortho-dihydroxy (catechol) moiety in the B-ring (at positions 3' and 4') and A-ring (at positions 7 and 8) of this compound makes it an excellent candidate for electrochemical analysis.

Electroanalytical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are widely used to study the electrochemical behavior of flavonoids. mdpi.com However, the direct analysis on bare electrodes often suffers from limitations like fouling and low sensitivity. To overcome these challenges, significant research has focused on the development of chemically modified electrodes that enhance the analytical performance. researchgate.net

These modifications often involve the use of advanced nanomaterials that offer a large surface area, rapid electron transfer, and excellent electrocatalytic activity. semanticscholar.org Common modifiers include:

Carbon-Based Nanomaterials : Graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are frequently employed due to their superior electrical conductivity and large surface area, which amplify the electrochemical signal. semanticscholar.orgmdpi.com

Metal Nanoparticles : Gold (Au) and Zirconium Dioxide (ZrO₂) nanoparticles, for example, can be integrated into the sensor platform to catalyze the electrochemical reaction, thereby improving sensitivity. mdpi.complos.org

Molecularly Imprinted Polymers (MIPs) : For enhanced selectivity, MIPs can be created on the electrode surface. semanticscholar.org This technique involves forming a polymer in the presence of the target analyte (or a similar template molecule), creating specific recognition sites that can selectively rebind the analyte from a complex sample matrix. semanticscholar.orgplos.org

While specific studies detailing electrochemical sensors exclusively for this compound are not extensively documented, the methodologies developed for other structurally related flavonoids are directly applicable. Research on compounds with similar catechol structures provides a strong blueprint for its detection. For instance, a sensor for dihydromyricetin (B1665482) (DMY), another flavonoid, utilized a glassy carbon electrode (GCE) modified with a double-layered membrane of rGO-Au and MIPs. plos.org This sensor demonstrated excellent performance with a low limit of detection. plos.org Similarly, luteolin (B72000) has been detected using a GCE modified with chitosan (B1678972) and rGO aerogel combined with ZrO₂ nanoparticles. mdpi.com

The table below summarizes the performance of various electrochemical sensors developed for flavonoids that share structural similarities with this compound, illustrating the potential of these methods.

| Analyte | Electrode System / Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Dihydromyricetin (DMY) | Glassy Carbon Electrode (GCE) | Reduced Graphene Oxide-Gold Nanoparticles / Molecularly Imprinted Polymers (rGO-Au/MIPs) | Not Specified | 2.0×10⁻⁸ to 1.0×10⁻⁴ M | 1.2×10⁻⁸ M | plos.org |

| Luteolin | GCE | Chitosan (CS) and Reduced Graphene Oxide (rGO) Aerogel with Zirconium Dioxide Nanoparticles (ZrO₂) | Not Specified | 5 nM to 1000 nM | 1 nM | mdpi.com |

| Quercetin | GCE | Carbon Nanotubes and Graphene Composite | Not Specified | Not Specified | Not Specified | semanticscholar.org |

Biosensor-based approaches offer another layer of specificity and sensitivity. An amperometric biosensor using a cytochrome c modified electrode has been developed for the detection of antioxidants. researchgate.net This system relies on the enzymatic generation of superoxide (B77818) radicals. The introduction of an antioxidant compound facilitates the decomposition of these radicals, leading to a measurable decrease in the electrode current. The antioxidant activity can then be quantified from this response. researchgate.net Such a system could be effectively used to evaluate the antioxidant capacity of this compound, which is directly related to its concentration.

Emerging Research Frontiers and Future Perspectives for 7,8,3 ,4 Tetrahydroxyisoflavone

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in 7,8,3',4'-Tetrahydroxyisoflavone Research

The advent of "omics" technologies has revolutionized the study of natural compounds, offering a holistic view of their interactions within biological systems. The application of genomics, transcriptomics, proteomics, and metabolomics to this compound research is poised to provide unprecedented insights into its mechanisms of action. These high-throughput methods generate vast datasets that can illuminate the global effects of the compound on cellular processes.

Systems Biology Approaches to Elucidate Complex Biological Networks

Systems biology integrates data from various omics platforms to model and understand the complex interplay of biological networks. In the context of this compound, this approach can help to map the compound's influence on intricate signaling pathways and cellular machinery. For instance, transcriptomic analysis, similar to studies on the related flavonoid fisetin, could identify numerous genes that are consistently regulated in different cell lines upon treatment with this compound. This can aid in identifying key molecular targets and understanding the compound's multifaceted effects.

Biomarker Discovery Related to this compound Exposure and Response

Omics technologies are instrumental in discovering biomarkers that can indicate exposure to this compound and predict the subsequent biological response. Metabolomics, in particular, can identify unique metabolic fingerprints associated with the compound's metabolism and effects on the body. For example, a related compound, 2',4',5,7,8-Pentahydroxyisoflavone, has been suggested as a potential biomarker for the consumption of certain foods like lima beans. hmdb.ca Similarly, identifying specific metabolites of this compound could provide reliable biomarkers of exposure and efficacy. Quantitative metabolomics services are becoming increasingly crucial for both the discovery and validation of such biomarkers. hmdb.ca

Exploration of Novel Biological Targets and Signaling Pathways for this compound

A significant area of ongoing research is the identification of novel molecular targets and signaling pathways modulated by this compound. While research on this specific isoflavone (B191592) is still emerging, studies on structurally similar isoflavones provide valuable clues. For instance, the related compound 7,8,4'-Trihydroxyisoflavone (B1683512) has been shown to protect against neurotoxicity by inhibiting the activation of the MAPK and PI3K/Akt/GSK-3β pathways. nih.gov Another related isoflavone, 7,3',4'-Trihydroxyisoflavone, has demonstrated the ability to inhibit PI3K, CDK, Cot, and MKK4, leading to cell cycle arrest and suppressed proliferation. abcam.com It also interacts with JNK and ERK1/2 proteins, which are involved in stress response and cell proliferation. abcam.com Furthermore, the flavone (B191248) isomer, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of BRD4 bromodomain 2, a promising target for cancer and inflammation. semanticscholar.org These findings suggest that this compound may also interact with these or other critical signaling molecules, warranting further investigation.

| Related Compound | Investigated Biological Targets/Pathways | Potential Implication for this compound Research |

| 7,8,4'-Trihydroxyisoflavone | MAPK, PI3K/Akt/GSK-3β nih.gov | Potential neuroprotective effects through modulation of these pathways. |

| 7,3',4'-Trihydroxyisoflavone | PI3K, CDK, Cot, MKK4, JNK, ERK1/2 abcam.com | Potential anti-proliferative and stress-response modulating activities. |

| 3',4',7,8-Tetrahydroxyflavone | BRD4 bromodomain 2 semanticscholar.org | Potential as an epigenetic modulator with anti-cancer and anti-inflammatory properties. |